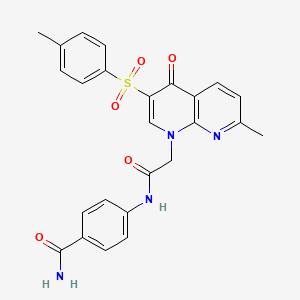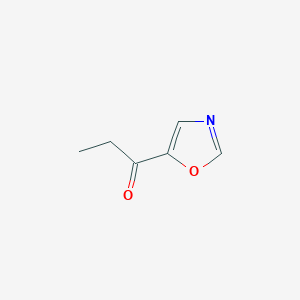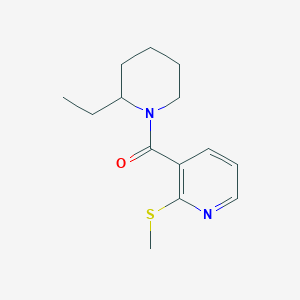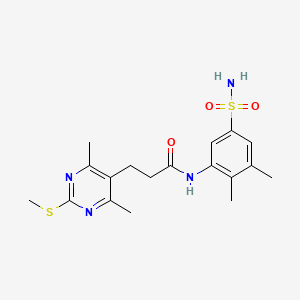
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related naphthyridine derivatives involves multiple steps, starting from basic precursors to the formation of complex structures through reactions such as acylation, cyclization, and substitution. For instance, compounds derived from 1,8-naphthyridine were synthesized using acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, demonstrating the versatility of reactions in constructing naphthyridine frameworks (Younes et al., 2020). Similarly, the synthesis of 1,8-naphthyridine-based derivatives through regioselective synthesis highlights the strategic functionalization of these molecules (Kundenapally et al., 2019).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been explored using techniques such as X-ray crystallography, providing detailed insights into the solid-state arrangement and molecular geometry. This structural information is crucial for understanding the compound's reactivity and potential interactions in biological systems. For example, the analysis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed solid-state properties and hydrogen bonding interactions, emphasizing the importance of molecular structure in determining compound properties (Younes et al., 2020).
科学的研究の応用
Synthesis and Biological Activity
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Kundenapally, Domala, and Sreenivasulu (2019) reported the regioselective synthesis of novel 1,8-naphthyridine based 2-iminothiazolidin-4-one derivatives. These derivatives were evaluated for their antibacterial properties against various bacterial strains, indicating their potential as new antibacterial agents (Kundenapally, Domala, & Sreenivasulu, 2019).
Antimicrobial Properties
The compound has been the basis for synthesizing chiral linear carboxamides with incorporated peptide linkage, showing antimicrobial properties. Khalifa, Amr, Al-Omar, and Nossier (2016) synthesized a new group of these carboxamides and tested their antimicrobial properties (Khalifa, Amr, Al-Omar, & Nossier, 2016).
Synthesis of Novel Derivatives
A variety of derivatives based on the 1,8-naphthyridine structure have been synthesized, aiming at potential applications in medicinal chemistry. For example, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and reported their significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Applications in Inhibitory Actions Against Bacterial Strains
The derivatives of 4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide have been explored for their inhibitory actions against bacterial strains. Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).
特性
IUPAC Name |
4-[[2-[7-methyl-3-(4-methylphenyl)sulfonyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-15-3-10-19(11-4-15)35(33,34)21-13-29(25-20(23(21)31)12-5-16(2)27-25)14-22(30)28-18-8-6-17(7-9-18)24(26)32/h3-13H,14H2,1-2H3,(H2,26,32)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPKBDJIWUPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)


![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
